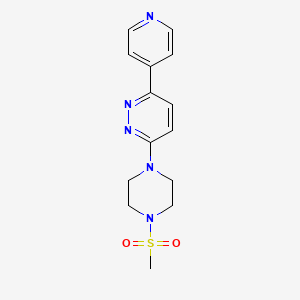![molecular formula C24H27N5O B6528967 3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine CAS No. 946273-64-9](/img/structure/B6528967.png)
3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine” is a chemical compound that can be used in scientific research. It is similar to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Wissenschaftliche Forschungsanwendungen
3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine has been studied for its potential applications in biomedical research. It has been shown to act as a novel drug delivery system, as well as its ability to modulate the activity of proteins and other biological molecules. This compound has also been studied for its ability to interact with DNA, RNA, and other biomolecules, as well as its potential to be used as an imaging agent in medical imaging applications.
Wirkmechanismus
3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine acts as a drug delivery system by binding to biomolecules and forming a hydrophobic pocket. This hydrophobic pocket can then be used to transport drugs or other molecules to target cells or tissues. This compound can also modulate the activity of proteins and other biological molecules by binding to them and altering their structure. This can result in changes in the activity of the proteins or molecules, which can then be used to study the effects of different drugs or treatments.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can bind to and modulate the activity of proteins and other biomolecules, as well as interact with DNA and RNA. In vivo studies have demonstrated that this compound can act as a drug delivery system, as well as modulate the activity of proteins and other biomolecules. This compound has also been shown to have anti-inflammatory, antioxidant, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine in laboratory experiments is its ability to bind to and modulate the activity of proteins and other biomolecules. This can be used to study the effects of different drugs or treatments on the activity of proteins or molecules. Additionally, this compound can be used as a drug delivery system, allowing for the transport of drugs or other molecules to target cells or tissues.
However, there are also some limitations associated with using this compound in laboratory experiments. This compound is relatively expensive and can be difficult to synthesize in large quantities. Additionally, this compound has a relatively short shelf life, making it difficult to store for long periods of time.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine. One potential direction is the development of new drug delivery systems based on this compound. Additionally, this compound could be used to study the effects of different drugs or treatments on the activity of proteins or molecules. Finally, this compound could be used as an imaging agent in medical imaging applications.
Synthesemethoden
3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine can be synthesized in a laboratory setting by a process known as “click chemistry.” This process involves the reaction of a pre-functionalized piperazine with a pre-functionalized pyridazine to form the desired compound. The functional groups used in this process are 4-tert-butylbenzoyl and 3-pyridin-3-yl. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) and is usually completed in less than 24 hours.
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O/c1-24(2,3)20-8-6-18(7-9-20)23(30)29-15-13-28(14-16-29)22-11-10-21(26-27-22)19-5-4-12-25-17-19/h4-12,17H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZODCUSXCLTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{8-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6528894.png)
![2-[8-(cyclopentylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid](/img/structure/B6528903.png)
![3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6528909.png)
![3-(pyridin-4-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6528913.png)
![2-phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6528921.png)
![3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6528929.png)
![3-chloro-2,2-dimethyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B6528939.png)
![3-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528952.png)
![3-(pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B6528959.png)
![2-propyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one](/img/structure/B6528968.png)
![3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528972.png)
![3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528978.png)
![3-[4-(2-ethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528992.png)
